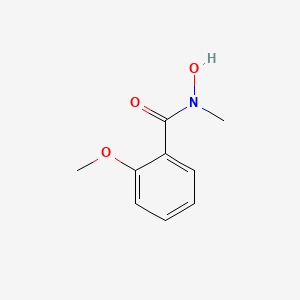![molecular formula C16H16O4 B14504142 4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 63837-31-0](/img/structure/B14504142.png)
4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane involves a nucleophilic substitution route. The process starts with the preparation of 1-(4-methylphenoxy)-4-phenoxybenzene, which is then oxidized to give 4-(4-phenoxyphenoxy)benzoic acid . This intermediate is further processed to obtain the final product. The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of benzoic acid derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as an intermediate for the synthesis of specialty polymers, such as polyether ether ketone (PEEK) . In biology, it is studied for its insecticidal properties and its ability to inhibit the development of insect larvae . In industry, it is used in the formulation of insecticides and other pest control products .
Mecanismo De Acción
The mechanism of action of 4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane involves its role as an insect growth regulator. It mimics juvenile hormones in insects, preventing larvae from developing into adulthood and thus rendering them unable to reproduce . This action is achieved by interfering with the normal hormonal regulation of insect development, leading to the inhibition of metamorphosis .
Comparación Con Compuestos Similares
4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane is similar to other insect growth regulators, such as pyriproxyfen . it is unique in its specific molecular structure and its effectiveness against certain types of insects, such as scales and Lepidoptera . Other similar compounds include 2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane and 4-[(2-ethyl-1,3-dioxolan-4-yl)methoxy]phenyl phenyl ether .
Propiedades
Número CAS |
63837-31-0 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H16O4/c1-2-4-14(5-3-1)20-15-8-6-13(7-9-15)18-11-16-10-17-12-19-16/h1-9,16H,10-12H2 |
Clave InChI |
FQJNJEYKBIQCRF-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCO1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
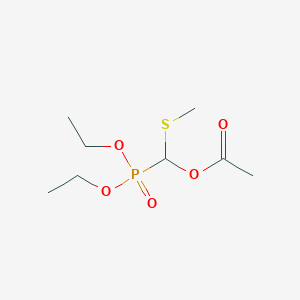
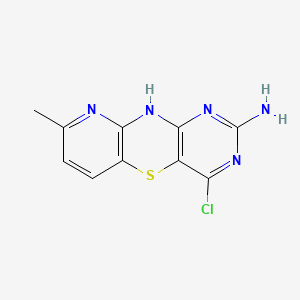
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
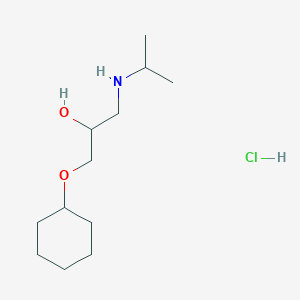
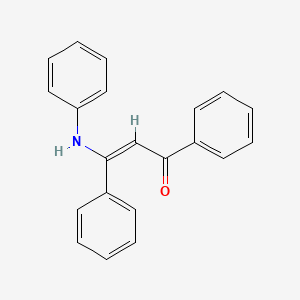
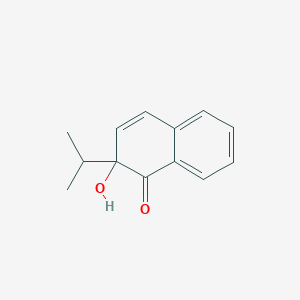
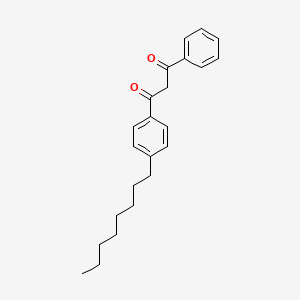
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
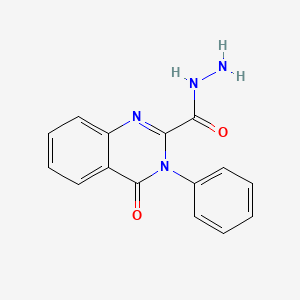
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
